9-Aminofluorene
Description
Significance of 9-Aminofluorene in Contemporary Academic Disciplines
This compound holds significance in several contemporary academic disciplines, primarily as a building block or a subject of study in organic chemistry, materials science, and to some extent, in research related to biological interactions of aromatic amines.
In organic synthesis, this compound serves as a versatile intermediate for creating a wide array of organic molecules. Its amino group can participate in various coupling reactions and functional group transformations, enabling the synthesis of more complex fluorene (B118485) derivatives with potential applications in pharmaceuticals, agrochemicals, and dyes. For instance, it can be a starting material for preparing isothiocyanates, which are then used in the synthesis of spirocycle-containing compounds josai.ac.jp.
In materials science, fluorene derivatives, including those synthesized from this compound, are explored for their electronic and optical properties. Poly(this compound) has been synthesized via electrochemical polymerization and investigated as a fluorescent sensing material for the detection of carboxylates in aqueous media researchgate.netadvanceseng.com. This highlights its potential in developing chemosensors for biological and environmental applications. Research also explores the incorporation of aminofluorene-based compounds into organic solar cells to enhance performance dergipark.org.tr.
While research into the biological and medical significance of aminofluorene compounds often focuses on isomers like 2-aminofluorene (B1664046) and its acetylated derivative (N-acetyl-2-aminofluorene) due to their historical study as carcinogens nih.govpnas.org, this compound itself is primarily studied for its chemical properties and potential in materials and synthesis, rather than direct biological activity or safety profiles. Research involving aminofluorene-modified DNA sequences is also conducted to understand interactions at the molecular level oup.comoup.comnih.gov.
The compound has also been investigated as a labeling agent in analytical chemistry techniques such as mass spectrometry for the characterization of oligosaccharides, demonstrating its utility in biochemical research tools acs.org.
Key Properties of this compound (CAS: 525-03-1)
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₁₁N | - | NIST WebBook nist.gov |
| Molecular Weight | 181.2331 | g/mol | NIST WebBook nist.gov |
| CAS Registry Number | 525-03-1 | - | NIST WebBook nist.gov |
| logP (Octanol/Water) | 2.715 | - | Cheméo (Calculated) chemeo.com |
| log10 Water Solubility | -4.31 | log₁₀(mol/l) | Cheméo (Calculated) chemeo.com |
| Melting Point (HCl salt) | 236 °C (dec.) | °C | Heterocycles josai.ac.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMRQJTULXVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200496 | |
| Record name | 9-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-03-1 | |
| Record name | Fluoren-9-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 9 Aminofluorene and Its Derivatives
Catalytic Reaction Approaches for 9-Aminofluorene Synthesis
Catalytic methods offer efficient and selective routes to this compound and its analogues. These strategies often involve the use of transition metal catalysts or Lewis acids to facilitate bond formation and control stereochemistry.
Palladium-Catalyzed Cross-Coupling and Annulation Cascade Reactions for 9-Aminofluorenes
Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures. While direct palladium-catalyzed synthesis of 9-aminofluorenes through a comprehensive cross-coupling and annulation cascade is not extensively documented, related methodologies for the synthesis of the core fluorene (B118485) structure provide a foundation for potential synthetic routes. For instance, the palladium-catalyzed annulation of arynes by substituted ortho-halostyrenes has been shown to produce substituted 9-fluorenylidenes in good yields. nih.gov This method allows for the formation of the carbocyclic ring system in a single step under relatively mild conditions and is tolerant of various functional groups. nih.gov A subsequent selective reduction of the exocyclic double bond and introduction of an amino group at the 9-position could potentially yield this compound derivatives.
Similarly, the palladium-catalyzed annulation of in situ generated arynes by 2-haloarenecarboxaldehydes provides an efficient route to fluoren-9-ones. nih.gov These fluoren-9-ones can then serve as precursors for 9-aminofluorenes through established methods such as reductive amination. The versatility of palladium catalysis in forming the fluorene core suggests that a one-pot or tandem reaction involving an amination step could be a viable, though currently underexplored, strategy for the direct synthesis of 9-aminofluorenes.
Lewis Acid-Catalyzed Asymmetric Intramolecular Aza-Friedel-Crafts Alkylation for Optically Active 9-Aminofluorenes
The aza-Friedel-Crafts reaction is a potent method for the formation of C-C and C-N bonds, often catalyzed by acids. rsc.org The development of asymmetric variants of this reaction is of particular interest for the synthesis of chiral amines. rsc.org While a specific example of a Lewis acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts alkylation to directly produce optically active 9-aminofluorenes is not readily found in the literature, the principles of this reaction are well-established for the synthesis of other chiral amine-containing cyclic structures.
This hypothetical intramolecular reaction would likely involve a fluorene precursor bearing a tethered imine or a group that can in situ generate an iminium ion. A chiral Lewis acid would then coordinate to the imine, activating it for nucleophilic attack by the fluorene ring and controlling the stereochemical outcome of the cyclization. The choice of Lewis acid and chiral ligand would be crucial in achieving high enantioselectivity. This approach remains a promising area for future research to access enantiomerically enriched this compound derivatives.
Boron Trifluoride Etherate-Catalyzed Aza-Friedel-Crafts Reaction for N-Tosyl-9-Aminofluorene Derivatives
Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst used in a variety of organic transformations, including Friedel-Crafts reactions. It has been effectively employed in the intramolecular acylation of N-phenylanthranilic acid derivatives to synthesize acridones, demonstrating its utility in promoting intramolecular cyclizations. researchgate.netrsc.org
In the context of this compound synthesis, BF₃·OEt₂ can be envisioned as a catalyst for an intramolecular aza-Friedel-Crafts reaction to produce N-tosyl-9-aminofluorene derivatives. This would involve a suitably substituted fluorene precursor with a tethered N-tosyl imine. The BF₃·OEt₂ would activate the imine towards nucleophilic attack by the aromatic ring, leading to the formation of the desired cyclized product. The N-tosyl group serves as both a protecting group for the amine and an activating group for the imine. This methodology presents a plausible and efficient route to this specific class of this compound derivatives.
Dehydrogenation and Michael Condensation Reactions Involving this compound
The reactivity of the hydrogen atom at the 9-position of this compound is a key feature that can be exploited in synthetic transformations. In an alkaline medium, this compound can dissociate into a fluoryl ion and a proton, indicating the lability of this hydrogen. This lability is greater than that of the hydrogen atoms in the amino group.
This reactivity allows this compound to undergo dehydrogenation in the presence of unsaturated compounds that can act as hydrogen acceptors. This reaction proceeds via a Michael-type condensation mechanism. In this process, the fluoryl anion acts as a nucleophile, adding to the electron-deficient double bond of the unsaturated compound. Subsequent elimination of a hydride ion from the intermediate results in the dehydrogenation of the this compound and the formation of a reduced form of the unsaturated compound. This reaction highlights the ability of this compound to act as a hydrogen donor in the presence of suitable acceptors.
Electrochemical Synthesis Techniques for Poly(this compound)
Electrochemical polymerization is a powerful technique for the synthesis of conductive and electroactive polymer films directly onto an electrode surface. This method offers several advantages, including precise control over film thickness and morphology by adjusting electrochemical parameters.
While the direct electrochemical polymerization of this compound to poly(this compound) is not extensively detailed, studies on structurally similar fluorene derivatives provide significant insights into the expected behavior. For instance, the electrochemical polymerization of 9-benzylfluorene (B75748) has been successfully carried out in an acetonitrile (B52724) solution, resulting in the formation of a poly(9-benzylfluorene) film. researchgate.net This polymer film exhibits blue-green light emission under UV irradiation. researchgate.net
Furthermore, the oxidative electropolymerization of porphyrins substituted with aminophenyl groups demonstrates a process analogous to the formation of polyaniline. pdx.edu This suggests that the amino group in this compound could facilitate a similar polymerization mechanism. The polymerization would likely proceed through the formation of radical cations at the fluorene ring and/or the amino group, followed by coupling reactions to form the polymer chain. The resulting poly(this compound) film would be expected to be electroactive and potentially exhibit interesting optical and electronic properties. The pH of the reaction medium could significantly affect the electrical properties of the resulting polymer film. nanotechunn.comresearchgate.net The morphology of such electropolymerized films can range from nanofibrous networks to more compact structures, depending on the polymerization conditions. pdx.edumdpi.com
Biomimetic Transformations Involving this compound Derivatives
Biomimetic transformations utilize principles from biological systems to perform chemical reactions. This can involve the use of enzymes, microorganisms, or synthetic catalysts that mimic biological processes. While specific examples of biomimetic transformations directly involving this compound derivatives are scarce in the literature, the broader field of microbial and enzymatic transformations of aromatic compounds suggests potential applications.
Microbial transformation is a valuable technique for generating derivatives of complex molecules, often with high regioselectivity and stereoselectivity. Microorganisms possess a wide array of enzymes that can catalyze various reactions, including hydroxylations, oxidations, and reductions. It is conceivable that certain microbial strains could be used to modify the fluorene ring or the amino group of this compound, leading to novel derivatives that would be challenging to synthesize through traditional chemical methods.
Furthermore, the enantioselective synthesis of chiral amines is an area where biocatalysis has made significant contributions. Enzymes such as transaminases or amine dehydrogenases could potentially be employed for the asymmetric synthesis of chiral this compound derivatives, providing access to enantiomerically pure compounds for applications in pharmaceuticals and chiral materials. This remains a largely unexplored but promising avenue for the synthesis of valuable this compound derivatives.
Amination–Oxygenation Reactions Utilizing this compound as Pyridoxamine-5′-Phosphate Equivalents
A novel biomimetic strategy has been developed for the direct amidation of aldehydes, utilizing this compound derivatives as synthetic equivalents of pyridoxamine-5′-phosphate (PMP), a key coenzyme in biological transamination reactions. acs.org This metal-free, domino amination-oxygenation reaction employs molecular oxygen as the oxidant, offering an efficient and operationally simple method for amine-transfer oxygenation. acs.org
The reaction proceeds through the initial formation of a Schiff base between the aldehyde and a this compound derivative. This intermediate then undergoes tautomerization and subsequent oxidation by molecular oxygen, ultimately leading to the formation of an amide and the regeneration of the fluorenone precursor. A significant advantage of this methodology is its ability to achieve the transfer of a secondary amine group (RNH), which is unprecedented in this context, to produce secondary amides. acs.org
To confirm the mechanism and the source of the oxygen atom in the final amide product, isotopic labeling studies were conducted using ¹⁸O₂. The results showed that the amide formed contained the ¹⁸O isotope with excellent isotopic purity (95%), confirming that molecular oxygen is the source of the oxygen atom. acs.org This biomimetic approach showcases the versatility of this compound in mimicking biological processes for synthetic applications.
Derivatization Strategies of this compound for Specific Research Applications
Synthesis of 9-[(N-substituted aminothiocarbonylthio)acetyl]aminofluorene Derivatives
The synthesis of 9-[(N-substituted aminothiocarbonylthio)acetyl]aminofluorene derivatives can be achieved through a multi-step process. The initial step involves the acetylation of this compound to form N-(9H-fluoren-9-yl)acetamide. sigmaaldrich.com This is a standard procedure that can be accomplished using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.
The subsequent steps involve the introduction of the aminothiocarbonylthio moiety. This can be conceptualized by first preparing a dithiocarbamate (B8719985) salt from a desired primary or secondary amine and carbon disulfide. This salt is then reacted with a haloacetyl derivative of N-(9H-fluoren-9-yl)acetamide, such as N-(2-chloroacetyl)-9-aminofluorene. The nucleophilic sulfur of the dithiocarbamate displaces the halide to form the target 9-[(N-substituted aminothiocarbonylthio)acetyl]aminofluorene derivative. This modular approach allows for the synthesis of a diverse library of compounds by varying the N-substituent on the aminothiocarbonylthio group.
Preparation of Schiff Base Derivatives of Aminofluorenes
Schiff bases, or imines, are readily prepared through the condensation reaction of a primary amine with an aldehyde or a ketone. This compound, possessing a primary amino group, serves as an excellent substrate for this transformation. The reaction typically involves mixing this compound with a stoichiometric amount of the desired carbonyl compound in a suitable solvent, often with acid or base catalysis to facilitate the dehydration process.
The general reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then eliminates a molecule of water to yield the stable imine product. This methodology has been applied to synthesize a variety of Schiff base derivatives from aminofluorene precursors, including those derived from more complex fluorene diamines which react with aromatic aldehydes to form bis-Schiff bases. The stability and electronic properties of the resulting Schiff base can be tuned by the choice of the aldehyde or ketone reactant.
Reductive Amination for Oligosaccharide Labeling with this compound
Reductive amination is a widely used technique for the fluorescent labeling of oligosaccharides, which facilitates their detection and analysis in various biological studies. frontiersin.orgpremierbiosoft.com The fluorene moiety of this compound is fluorescent, making it a suitable candidate for a labeling agent. The process involves two main steps. First, the aldehyde group of the open-ring form of the reducing sugar reacts with the primary amine of this compound to form a Schiff base (imine). frontiersin.org
This initial reaction is reversible. The second step involves the reduction of the imine to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride. This two-step, one-pot reaction covalently attaches the fluorescent fluorenyl group to the oligosaccharide. While other fluorescent amines are commonly used, the principle allows for the application of this compound for this purpose. A similar approach using a 9-fluorenylmethyl derivative (Fmoc-hydrazine) has been successfully demonstrated for labeling N-glycans for HPLC analysis. nih.govnih.gov
Synthesis of Spirocycle-Containing Imidazolidinedithione Derivatives from this compound
The synthesis of spirocycle-containing imidazolidinedithione derivatives from this compound represents a specialized derivatization strategy. A plausible synthetic route involves the reaction of this compound with carbon disulfide. This reaction, typically carried out in the presence of a base, would lead to the formation of a dithiocarbamate intermediate.
Subsequent reaction of this intermediate is required to form the heterocyclic ring. One potential pathway involves reaction with an isothiocyanate. The dithiocarbamate would react with the isothiocyanate to form a thiourea (B124793) derivative, which could then undergo an intramolecular cyclization to form the spiro-imidazolidinedithione ring system, with the C9 position of the fluorene ring serving as the spiro center. This synthetic approach leverages the reactivity of the amino group of this compound to construct complex heterocyclic structures.
Synthesis of Fluoren-9-amine Derivatives for Multi-Targeted Ligand Design
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's disease. nih.govfrontiersin.org The fluoren-9-amine scaffold has been identified as a valuable pharmacophore for designing such ligands. nih.gov A series of novel fluoren-9-amine derivatives have been designed, synthesized, and evaluated as dual-acting cholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govmdpi.com
The synthesis of these derivatives typically involves the reductive amination of 9-fluorenone (B1672902) with various primary or secondary amines. The resulting fluoren-9-amine derivatives have shown selective inhibition of butyrylcholinesterase (BChE) and antagonistic activity at NMDA receptors. nih.gov Docking studies have suggested that the tricyclic fluorene core interacts with key residues in the active site of BChE. nih.gov The ability to modify the substituent on the amine allows for the fine-tuning of the pharmacological profile of these MTDLs.
Table of Synthesized this compound Derivatives and their Applications
| Derivative Class | Synthetic Method | Key Reagents | Application |
| Amides | Domino Amination-Oxygenation | Aldehydes, O₂ | Biomimetic Amide Synthesis |
| 9-[(N-substituted aminothiocarbonylthio)acetyl]aminofluorenes | Multi-step Synthesis | N-(9H-fluoren-9-yl)acetamide, Haloacetylating agent, Dithiocarbamates | Chemical Probe Synthesis |
| Schiff Bases | Condensation | Aldehydes, Ketones | Intermediate Synthesis, Ligand Design |
| Oligosaccharide Conjugates | Reductive Amination | Oligosaccharides, NaBH₃CN | Fluorescent Labeling of Glycans |
| Spiro Imidazolidinedithiones | Cyclization | Carbon Disulfide, Isothiocyanates | Heterocyclic Chemistry |
| N-Alkyl/Aryl Fluoren-9-amines | Reductive Amination | 9-Fluorenone, Amines | Multi-Target Drug Design |
Mechanistic Investigations of Aminofluorene Biological Activity
Carcinogenesis Mechanisms of Aminofluorene Compounds (General Class Relevance)
The carcinogenic potential of aminofluorene compounds is not inherent to the parent molecules but arises from their biotransformation into electrophilic intermediates. These reactive metabolites are capable of forming covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA, leading to the formation of DNA adducts that can initiate the process of carcinogenesis.
The conversion of aminofluorenes into genotoxic agents is a multi-step process involving several key enzymatic reactions. These pathways ultimately generate highly reactive esters that are considered the ultimate carcinogens.
A critical initial step in the metabolic activation of aromatic amines like 2-aminofluorene (B1664046) is N-oxidation, which leads to the formation of N-hydroxy-aryl-N-hydroxylamines. For instance, the metabolic pathway for 2-aminofluorene is thought to proceed through direct N-hydroxylation to produce N-hydroxy-2-aminofluorene. nih.gov This N-hydroxylated intermediate is a proximate carcinogen that requires further activation to become the ultimate DNA-binding species. While N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF) is a known toxic N-oxidation metabolite, the hydroxamic acids formed are stable enough to be distributed to various organs. cdc.gov The potential toxicity of these hydroxamic acids can then be released through further metabolic activation within different cell types. cdc.gov
Subsequent to N-oxidation, acetylation and sulfation play pivotal roles in converting the N-hydroxy metabolites into highly reactive electrophiles. N-acetylation of 2-aminofluorene to 2-acetylaminofluorene (B57845) (2-AAF) is a crucial step. nih.gov Further metabolism of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) can involve sulfation. nih.gov This process, catalyzed by sulfotransferases, leads to the formation of an unstable N-O-sulfate ester, which readily breaks down to form a reactive nitrenium ion that can bind to DNA. nih.gov The involvement of N-O-sulfation in carcinogen-DNA binding has been demonstrated, with studies indicating that a significant portion of the acetylaminofluorene bound to deoxyguanosine in rat liver DNA is formed through this pathway. nih.gov Both monomorphic and polymorphic human arylamine acetyltransferases can N-acetylate aromatic amines like 2-aminofluorene and O-acetylate their N-hydroxy derivatives. nih.gov
The reactive intermediates generated through metabolic activation can covalently bind to cellular macromolecules, with DNA being the most critical target in the context of carcinogenesis.
The electrophilic metabolites of aminofluorenes preferentially attack the C8 position of guanine (B1146940) bases in DNA. nih.govnih.gov This results in the formation of characteristic DNA adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.govresearchgate.net In studies with N-hydroxy-2-acetylaminofluorene, the primary DNA adducts found in rat liver were N-(deoxyguanosin-8-yl)-2-acetylaminofluorene and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene, which accounted for a significant portion of the total DNA binding. nih.gov The remaining adduct was identified as N-(deoxyguanosin-8-yl)-2-aminofluorene. nih.gov The formation of these adducts is a key initiating event in the carcinogenic process, as they can lead to mutations if not repaired before DNA replication.
Table 1: Major DNA Adducts of Aminofluorene Compounds
| Adduct Name | Abbreviation | Site of Adduction |
| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 of Guanine |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 of Guanine |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 of Guanine |
The formation of bulky aminofluorene adducts at the C8 position of guanine can cause significant distortions in the DNA double helix. nih.gov One of the most notable conformational changes is the induction of a transition from the normal right-handed B-DNA conformation to a left-handed Z-DNA conformation. researchgate.net This transition is particularly favored in sequences with alternating purines and pyrimidines, such as poly(dG-dC)·poly(dG-dC). researchgate.net The modification of guanine by N-acetoxy-N-2-acetylaminofluorene can facilitate this B-to-Z transition at lower salt concentrations than required for unmodified DNA. researchgate.netresearchgate.netmdpi.comdntb.gov.ua This conformational change can have profound biological consequences, potentially affecting gene expression and other DNA-dependent processes. The aminofluorene adduct can adopt different conformations within the DNA duplex, including a "base displacement" model where the carcinogen is inserted into the helix, and the modified guanine is displaced outwards. researchgate.net These structural alterations are recognized by the cellular DNA repair machinery, but if they persist, they can lead to errors during DNA replication and transcription.
Interactions with Cellular Macromolecules
Mutagenic Outcomes: Frameshift and Base-Substitution Mutations Induced by Aminofluorenes
Aminofluorene and its derivatives are known to induce mutations in DNA through the formation of covalent adducts, primarily at the C8 position of guanine residues. ca.govresearchgate.netwikipedia.org These adducts can lead to two main types of mutagenic outcomes: frameshift mutations and base-substitution mutations. nih.govnih.govpnas.org
The type of mutation induced is highly dependent on the nature of the aminofluorene adduct. For instance, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), the deacetylated adduct, predominantly causes base-substitution mutations, with G·C to T·A transversions being the most common. nih.govnih.govcarnegiescience.edu In contrast, the acetylated adduct, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), is more likely to induce frameshift mutations, particularly -1 frameshifts in sequences with repeating guanine bases. nih.govnih.gov
Studies in Salmonella typhimurium have shown that carcinogenic metabolites of 2-acetylaminofluorene, such as 2-nitrosofluorene (B1207293) and N-hydroxy-2-aminofluorene, are potent frameshift mutagens. pnas.orgpnas.org The mutagenic potency of various fluorenamide derivatives has been linked to the chemical reactivity of the compounds. nih.gov For example, N-hydroxy and N-acyloxy derivatives of 2-aminofluorene are directly mutagenic. nih.gov
The structural differences between the AF and AAF adducts are thought to be responsible for their different mutagenic specificities. nih.gov The AAF adduct causes a significant distortion in the DNA helix, leading to a local denaturation that can stabilize slipped mutagenic intermediates, which are precursors to frameshift mutations. nih.govnih.gov The less disruptive AF adduct is more readily bypassed by DNA polymerases, which can lead to the misincorporation of a base opposite the lesion, resulting in a base substitution. nih.gov Research on plasmids replicated in human cells has indicated that AAF-treated plasmids can lead to both frameshift and base-substitution mutations. nih.gov
The following table summarizes the primary mutagenic outcomes associated with different aminofluorene adducts.
| Aminofluorene Adduct | Primary Mutagenic Outcome | References |
| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | Base-Substitution (G·C → T·A) | nih.govnih.govcarnegiescience.edu |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | Frameshift (-1) | nih.govnih.gov |
| 2-Nitrosofluorene | Frameshift | pnas.orgpnas.org |
| N-Hydroxy-2-aminofluorene | Frameshift | pnas.orgpnas.org |
Inhibition of DNA Replication and Transcription by Aminofluorene Adducts
The presence of bulky aminofluorene adducts in the DNA template can pose a significant obstacle to the cellular machinery responsible for DNA replication and transcription. nih.gov These processes can be disrupted, leading to potential cell death or mutagenic events that may contribute to tumorigenesis. nih.gov The extent to which these processes are inhibited depends on the specific type of adduct and its location on the DNA strand. nih.gov
The acetylated adduct, dG-C8-AAF, is a strong block to both DNA and RNA polymerases. nih.govnih.gov When located on the transcribed strand, an AAF adduct can completely halt the progression of RNA polymerase II, preventing the synthesis of full-length transcripts. nih.gov Similarly, DNA polymerases are generally blocked by AAF lesions. nih.gov
In contrast, the deacetylated adduct, dG-C8-AF, presents a weaker barrier to these enzymes. nih.gov RNA polymerase II is able to bypass an AF adduct on the transcribed strand, albeit with some pausing. nih.gov This suggests that the structural distortion induced by the AF adduct is less severe than that caused by the AAF adduct. nih.gov The ability of polymerases to bypass AF adducts, however, can be error-prone, leading to the mutations discussed in the previous section.
The table below provides a comparative overview of the inhibitory effects of AF and AAF adducts on DNA replication and transcription.
| Adduct Type | Effect on DNA Replication | Effect on Transcription (RNA Polymerase II) | References |
| dG-C8-AF | Weak block, allows for bypass | Weak block, allows for bypass | nih.gov |
| dG-C8-AAF | Strong block | Absolute block on transcribed strand | nih.govnih.gov |
Translesional Synthesis and Enzyme-Mediated Bypass of Aminofluorene DNA Adducts by DNA Polymerases
When a high-fidelity DNA polymerase encounters a DNA lesion like an aminofluorene adduct, its progression is often stalled. nih.gov To overcome this blockage and complete DNA replication, cells employ a process called translesional synthesis (TLS), which is carried out by specialized, lower-fidelity DNA polymerases. nih.govjhu.edupsu.eduyoutube.comyoutube.com These TLS polymerases have more open active sites that can accommodate bulky adducts and insert a nucleotide opposite the damaged base. youtube.com
The efficiency and fidelity of TLS depend on the specific adduct, the DNA sequence context, and the particular DNA polymerase involved. nih.govacs.org For instance, studies with E. coli DNA polymerase I and T7 DNA polymerase have shown that they can bypass aminofluorene adducts in vitro. nih.gov The bypass of AF adducts is generally more efficient than that of the more helix-distorting AAF adducts. nih.gov
The 3'→5' exonuclease (proofreading) activity of DNA polymerases can influence the outcome of lesion bypass. nih.gov For example, T7 DNA polymerase with its active exonuclease is unable to bypass aminofluorene adducts, whereas a modified version lacking this activity (Sequenase 2) can readily bypass these lesions. nih.gov This suggests that the removal of a misinserted nucleotide by the exonuclease activity can prevent successful bypass.
The DNA sequence flanking the adduct can also significantly impact the efficiency of nucleotide insertion during TLS. nih.govacs.org For example, the nucleotide 5' to the adducted guanine can influence the conformational heterogeneity of the AF adduct and affect the efficiency of nucleotide insertion by the Klenow fragment of DNA polymerase I. nih.gov
The following table summarizes the key aspects of translesional synthesis past aminofluorene adducts.
| Feature | Description | References |
| Process | Specialized DNA polymerases (TLS polymerases) replicate past DNA lesions. | nih.govjhu.edupsu.eduyoutube.comyoutube.com |
| Adduct Influence | The less distorting AF adduct is more readily bypassed than the AAF adduct. | nih.gov |
| Polymerase Role | TLS polymerases have active sites that can accommodate bulky adducts. The 3'→5' exonuclease activity can inhibit bypass. | nih.govyoutube.com |
| Sequence Context | The DNA sequence adjacent to the adduct can affect the efficiency of TLS. | nih.govacs.org |
Pharmacological and Biochemical Interactions of 9-Aminofluorene Derivatives
Cholinesterase Inhibition Mechanisms by Fluoren-9-amine Derivatives
Certain derivatives of fluoren-9-amine have been investigated as inhibitors of cholinesterases, enzymes that are crucial for the regulation of the neurotransmitter acetylcholine. nih.govresearchgate.netresearchgate.net Specifically, these compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable selectivity for BChE in some cases. nih.govresearchgate.net
The mechanism of inhibition by these derivatives is believed to be competitive. nih.govresearchgate.net Docking studies have suggested that the tricyclic core of the fluoren-9-amine derivatives interacts with key amino acid residues within the active site of the cholinesterase enzyme. nih.govresearchgate.net For BChE, this interaction has been proposed to involve Trp82 in the anionic site of the enzyme, similar to the binding mode of the established cholinesterase inhibitor tacrine. nih.govresearchgate.net
The structure of the substituent on the 9-amino group can influence the inhibitory potency and selectivity of these compounds. A range of derivatives with different alkyl and cycloalkyl substituents have been synthesized and evaluated, demonstrating that modifications at this position can modulate their interaction with the cholinesterase active site. nih.govresearchgate.net
The table below highlights key findings related to the cholinesterase inhibition by fluoren-9-amine derivatives.
| Feature | Finding | References |
| Target Enzymes | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | nih.govresearchgate.net |
| Selectivity | Some derivatives show selective inhibition of BChE. | nih.govresearchgate.net |
| Mechanism of Inhibition | Competitive | nih.govresearchgate.net |
| Binding Interaction | The tricyclic core interacts with the anionic site of the enzyme, specifically with Trp82 in BChE. | nih.govresearchgate.net |
N-Methyl-D-Aspartate Receptor Antagonism by Fluoren-9-amine Derivatives
In addition to their effects on cholinesterases, some fluoren-9-amine derivatives also exhibit antagonistic activity at N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.netnih.gov NMDA receptors are ion channels in the brain that are activated by the neurotransmitter glutamate (B1630785) and play a critical role in synaptic plasticity and neuronal function. virginia.edu Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders. wikipedia.org
Fluoren-9-amine derivatives have been shown to act as noncompetitive antagonists at the NMDA receptor. nih.gov This means they block the receptor's ion channel rather than competing with glutamate for its binding site. mdpi.com This mechanism is similar to that of other well-known NMDA receptor antagonists like phencyclidine (PCP) and ketamine. virginia.edumdpi.com
The antagonistic activity of these compounds has been demonstrated at different NMDA receptor subtypes, including those containing the GluN2A and GluN2B subunits. nih.govresearchgate.net The structure of the fluoren-9-amine derivative, including the stereochemistry and substitutions on the amine and the fluorene (B118485) ring system, can significantly influence its potency as an NMDA receptor antagonist. nih.gov For example, hexahydrofluorenamine derivatives have been studied to explore these structure-activity relationships. nih.gov
The following table summarizes the key aspects of NMDA receptor antagonism by fluoren-9-amine derivatives.
| Feature | Description | References |
| Receptor Target | N-Methyl-D-Aspartate (NMDA) Receptor | nih.govresearchgate.netnih.gov |
| Mechanism of Action | Noncompetitive antagonism (channel blocking) | nih.govmdpi.com |
| Receptor Subtypes | Active at GluN1/GluN2A and GluN1/GluN2B subunit-containing receptors | nih.govresearchgate.net |
| Structure-Activity | Potency is influenced by stereochemistry and substitutions on the fluorene ring and amine. | nih.gov |
Role of Cytochrome P450 Enzymes in this compound Metabolism and Reactivity
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide range of foreign compounds (xenobiotics), including drugs and carcinogens like this compound. mdpi.comoptibrium.commdpi.comnih.gov These enzymes are primarily responsible for Phase I metabolic reactions, which typically involve the introduction or unmasking of a functional group to increase the water solubility of the compound and facilitate its excretion. nih.gov
In the case of this compound and its derivatives, CYP-mediated metabolism is a critical step in their bioactivation to reactive intermediates that can bind to DNA and exert their mutagenic and carcinogenic effects. researchgate.netnih.gov The N-hydroxylation of aminofluorenes, a key activation step, is catalyzed by CYP enzymes. nih.gov This process converts the relatively inert parent amine into a more reactive N-hydroxy metabolite.
Several CYP isoforms are involved in the metabolism of xenobiotics, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for a significant portion of drug metabolism in humans. researchgate.netdoi.orgnih.gov The specific CYP enzymes involved in the metabolism of this compound can influence the balance between detoxification and bioactivation pathways. The expression and activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, which can affect an individual's susceptibility to the toxic effects of aminofluorenes. mdpi.com
The table below outlines the role of cytochrome P450 enzymes in the metabolism of this compound.
| Aspect | Role of Cytochrome P450 Enzymes | References |
| Metabolic Process | Phase I metabolism, primarily oxidation reactions. | nih.gov |
| Bioactivation | Catalyze the N-hydroxylation of aminofluorenes to form reactive metabolites. | nih.govresearchgate.net |
| Key Enzymes | Multiple CYP isoforms are involved in xenobiotic metabolism, with individual variations. | researchgate.netdoi.orgnih.gov |
| Consequence | The balance between detoxification and bioactivation by CYPs influences the ultimate toxicity and carcinogenicity of aminofluorenes. | mdpi.comresearchgate.net |
Advanced Spectroscopic Characterization and Conformational Analysis of 9 Aminofluorene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the detailed structural elucidation of organic molecules like 9-aminofluorene in both liquid and solid states. pdx.edu By analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C, it is possible to determine the precise connectivity and spatial arrangement of atoms within the molecule. pdx.edu
For a molecule such as this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the fluorene (B118485) backbone would typically appear in the downfield region of the spectrum (approx. 7-8 ppm), with their splitting patterns revealing the coupling between adjacent protons. The single proton at the C9 position, being attached to a carbon bearing the amino group, would have a characteristic chemical shift, as would the protons of the amino group itself.
One-dimensional (1D) NMR techniques provide foundational information, while two-dimensional (2D) NMR experiments are employed to resolve complex structures and establish specific correlations. shimadzu.com Key 2D techniques applicable to this compound systems include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, particularly within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances.
Together, these NMR methods provide a comprehensive picture of the molecular structure of this compound and its derivatives in solution, enabling the confirmation of synthetic products and the study of their conformational dynamics.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to derive structural information from their fragmentation patterns. nih.gov It is widely applied in the study of this compound and its derivatives across various fields, including proteomics, metabolomics, and environmental analysis. chemicalbook.com
Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI-FTMS) is a high-resolution mass spectrometry technique particularly useful for the analysis of large biomolecules. This compound (9AmFL) has been successfully employed as a derivatization agent, or label, for oligosaccharides to enhance their detection in both UV spectroscopy and mass spectrometry.
The 9AmFL label is chemically stable and reacts with the aldehyde terminus of oligosaccharides through reductive amination with excellent yields, often exceeding 95%. nih.govnist.gov This labeling strategy significantly improves the analysis of oligosaccharides for several reasons. Protonation of the labeled compounds prior to mass spectrometric analysis leads to simplified spectra, which allows for complete sequence analysis. nih.gov The basicity of the amine group on the fluorene label helps to retain a positive charge, aiding in the ionization process. nih.gov
| Property | Finding | Citation |
|---|---|---|
| UV Detectability | High molar absorptivity (ε = 1.4 x 10⁴ L cm⁻¹ mol⁻¹ at λ = 267 nm) allows for sensitive detection down to the picomole level. | nih.gov |
| Chemical Stability | The label is chemically stable throughout the derivatization and analysis process. | nih.gov |
| Reaction Efficiency | The derivatization reaction via reductive amination provides excellent yields (>95%). | nih.govnist.gov |
| MS Simplification | Protonation of the label simplifies mass spectra, facilitating complete sequence analysis of the oligosaccharide. | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and non-volatile molecules. nih.gov The process involves transferring ions from a solution into the gas phase without significant fragmentation, making it ideal for determining the molecular weight of intact molecules. nih.govuni.lu In the context of this compound, ESI-MS is used to generate and detect its molecular ion.
In positive ion mode, this compound (MW = 181.23 g/mol ) readily forms a protonated molecule [M+H]⁺ with a corresponding mass-to-charge ratio (m/z) of approximately 182.096. researchgate.net It can also form other adducts with cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net This technique is particularly valuable for confirming the molecular weight of synthesized this compound derivatives and for studying non-covalent interactions.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 182.09642 | 136.1 |
| [M+Na]⁺ | 204.07836 | 145.8 |
| [M+K]⁺ | 220.05230 | 140.9 |
| [M]⁺ | 181.08859 | 134.9 |
Data sourced from PubChem. researchgate.net
Hyphenated techniques, which couple a separation method like chromatography with mass spectrometry, are essential for analyzing complex mixtures containing this compound or its derivatives. researchgate.net These methods provide both retention time information from the separation and mass/structural data from the spectrometer. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The NIST spectral library contains GC-MS data for this compound, indicating its utility for identifying the compound in environmental or forensic samples. nist.gov High-resolution variants like GC-quadrupole time-of-flight (GC/Q-TOF-MS) have been used to detect derivatives such as 9-methylene-9H-fluorene in atmospheric samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique for analyzing a wide range of compounds. LC-MS and tandem MS (LC-MS/MS) have been used to characterize derivatives where the fluorene moiety is part of a larger structure, such as 9-fluorenylmethyloxycarbonyl (FMOC) derivatives of catecholamines. researchgate.net In these studies, ESI or atmospheric pressure chemical ionization (APCI) is used to generate ions that are subsequently analyzed to provide structural information. researchgate.net The coupling of LC with MS allows for the separation of different derivatives from a biological matrix before their sensitive detection and characterization. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are fundamental techniques for investigating the electronic properties of molecules. They provide information on how molecules like this compound and its polymers interact with light, which is crucial for applications in materials science and as biological probes.
The photophysical properties of this compound are dominated by the electronic transitions of the fluorene aromatic system. As a labeling agent for oligosaccharides, this compound exhibits strong UV absorption, which is key to its utility for detection. nih.gov
Polyfluorenes (PFs), polymers incorporating the fluorene structure into their backbone, are a well-studied class of blue-emitting materials. Their photophysical properties are of great interest for applications in organic light-emitting diodes (OLEDs).
Absorption: this compound used as a label has a strong absorption maximum (λmax) at 267 nm. nih.gov Polyfluorene polymers and oligomers also absorb strongly in the UV region, typically with a primary absorption peak around 390 nm.
Fluorescence: When excited with UV light, polyfluorene solutions exhibit a characteristic blue fluorescence. Their emission spectra are typically well-resolved with distinct vibrational bands. However, a common issue with polyfluorene-based materials is the appearance of an undesirable, broad green emission band upon photo-oxidation or thermal degradation. This green emission is attributed to the formation of 9-fluorenone (B1672902) moieties within the polymer chain, which act as low-energy traps for excitons. The emission from 9-fluorenone itself is a weak, broad band centered at longer wavelengths than the pristine polyfluorene emission.
| Compound/System | Technique | λmax (nm) | Solvent/Conditions | Citation |
|---|---|---|---|---|
| This compound Label | UV-Vis Absorption | 267 | Not Specified | nih.gov |
| Polyfluorene (PF) | Fluorescence Emission | 415, 437, 470 (vibrational bands) | Toluene | |
| 9-Fluorenone (9FL) | Fluorescence Emission | ~480 (broad peak) | Toluene | |
| 9-Fluorenone | Absorption | 380 | Hexane | |
| 9-Fluorenone | Fluorescence Emission | 500 | Hexane |
Fluorescence Quenching Mechanisms in Sensing Applications of Poly(this compound)
Polyfluorenes and their derivatives, including poly(this compound) (P9AF), are recognized for their strong fluorescence, making them excellent candidates for chemical and biological sensors. The principle behind their sensing capability often relies on fluorescence quenching, where the interaction with an analyte decreases the fluorescence intensity. The high sensitivity of these polymer-based sensors is often attributed to the "molecular wire" effect, where a single quenching event can affect the emission properties of a large portion of the polymer chain, leading to significant signal amplification. nih.gov
Several mechanisms can be responsible for fluorescence quenching in conjugated polymer systems:
Static Quenching: This occurs when the fluorophore (the polymer) forms a non-fluorescent complex with the quencher (the analyte) in the ground state. The formation of this complex effectively reduces the concentration of active fluorophores. The relationship between the fluorescence intensity and quencher concentration in static quenching is described by the Stern-Volmer equation, which can be used to determine the binding constant of the complex. mit.edu
Dynamic (Collisional) Quenching: In this mechanism, the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. This process is dependent on the diffusion rates of the fluorophore and quencher.
Electron Transfer: A common mechanism in sensing applications involves photoinduced electron transfer. The polymer, upon excitation, can either donate an electron to an electron-accepting analyte or accept an electron from an electron-donating analyte. This process results in the formation of radical ions and effectively quenches the fluorescence. For instance, the fluorescence of polyfluorene derivatives functionalized with imidazole (B134444) or pyridine (B92270) moieties has been shown to be efficiently quenched by metal ions like Cu²⁺. rsc.orgacs.org This quenching is attributed to the formation of a complex followed by electron transfer. nih.gov
Energy Transfer (FRET/Förster Resonance Energy Transfer): If the emission spectrum of the polymer overlaps with the absorption spectrum of the analyte, non-radiative energy transfer can occur from the excited polymer to the analyte. This mechanism is highly dependent on the distance between the donor (polymer) and the acceptor (analyte).
In the context of P9AF-based sensors, the amino group can act as a recognition site for specific analytes. The binding of an analyte can induce conformational changes in the polymer or facilitate one of the quenching mechanisms mentioned above. For example, the interaction with metal ions or protons can alter the electronic properties of the polymer backbone, leading to a quenching of its fluorescence. The reversibility of this quenching is a key feature for developing reusable sensors. nih.gov The sensitivity of polyfluorene-based sensors can be remarkably high, with some systems detecting cationic quenchers at extremely low concentrations, demonstrating a significant amplification effect compared to small-molecule sensors. nih.gov
Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA
When this compound (AF) covalently binds to DNA, it forms adducts, most commonly at the C8 position of guanine (B1146940). These adducts are known to disrupt the normal DNA structure and can lead to mutations. A key feature of these AF-DNA adducts is their conformational heterogeneity; they can exist in several distinct spatial arrangements relative to the DNA helix. Fluorescence spectroscopy has proven to be a sensitive tool for investigating these different conformations.
To probe these structural variations, researchers have utilized fluorescent analogues of natural DNA bases, such as 2-aminopurine (B61359) (AP), placed at a specific position within the DNA duplex, typically adjacent to the AF adduct. The fluorescence properties of AP are highly sensitive to its local environment, including stacking interactions with neighboring bases.
Studies have shown that the formation of an AF adduct leads to a decrease in the fluorescence intensity of a neighboring AP probe. acs.org This quenching suggests that the adduct formation causes the AP to become more stacked within the DNA helix compared to its state in an unmodified duplex. acs.org The degree of this fluorescence quenching, along with shifts in the emission maximum and changes in accessibility to external quenchers like acrylamide, varies depending on the specific conformation of the AF adduct. acs.org
Three primary conformations have been identified for AF-DNA adducts:
| Conformation | Description | Relative Stacking of AP Probe |
| B-type (B) | The AF moiety is positioned in the major groove of the DNA, causing minimal disruption to the overall B-DNA structure. | Least Stacked |
| Wedged (W) | The AF moiety is wedged into the minor groove of the DNA helix. | Moderately Stacked |
| Stacked (S) | The modified guanine base is displaced from the helix, and the fluorene ring intercalates, or "stacks," into the DNA base pair region. | Most Stacked |
The magnitude of fluorescence quenching of the adjacent AP probe correlates with the degree of stacking, following the order S > W > B. acs.org By analyzing these fluorescence parameters, scientists can determine the relative populations of these different conformers, providing crucial insights into how DNA sequence and other factors influence the structural outcome of AF adduction. This information is vital for understanding the mechanisms by which these lesions are recognized and processed by cellular DNA repair and replication machinery.
Circular Dichroism (CD) Spectroscopy for DNA-Adduct Conformations and Peptide Structures
Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for analyzing the structure of chiral molecules, including DNA and peptides.
For AF-DNA adducts, the fluorene moiety itself is not chiral, but when it binds to the chiral DNA helix, it can give rise to an induced circular dichroism (ICD) signal in the absorption region of the fluorene chromophore (approximately 290–360 nm). The characteristics of this ICD signal are highly sensitive to the specific conformation of the adduct.
Research has established that the sign and magnitude of the ICD in the 290-360 nm range serve as effective conformational markers for AF-induced heterogeneity:
An intense positive ICD is characteristic of the Wedged (W) conformation .
A negative ICD is associated with the B-type (B) conformation .
Duplexes with a roughly equal mixture of Stacked (S) and B-type conformers tend to show very low ellipticity, close to the baseline.
By performing temperature-dependent CD measurements, researchers can also probe the dynamics and equilibrium between these different conformational states. This technique, often used in conjunction with NMR spectroscopy, provides valuable information on the conformational distribution and dynamics that are believed to influence the mutagenic outcomes of these DNA lesions.
In the context of peptide structures, CD spectroscopy is widely used to determine their secondary structure content (e.g., α-helix, β-sheet, random coil). nih.gov The peptide backbone amides are the primary chromophores in the far-UV region (190-250 nm), and different secondary structures give rise to distinct CD spectra. nih.gov When a fluorene derivative, such as the common N-(fluorenyl)-9-methoxycarbonyl (Fmoc) protecting group, is conjugated to a peptide, it can influence the peptide's conformation. The Fmoc group itself has chromophores that absorb in the UV region, and its CD signature can be analyzed. rsc.org The interaction between the fluorene moiety and the peptide chain can induce or stabilize certain secondary structures, and these changes can be monitored by CD spectroscopy. rsc.org This is particularly relevant in the study of self-assembling peptides, where the aromatic stacking interactions of fluorenyl groups can drive the formation of complex nanostructures.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Polymer Network Characterization
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying functional groups within a molecule and for characterizing the structure of polymers. The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies characteristic of the chemical bonds present.
For the This compound (9AF) monomer , the FTIR spectrum provides a chemical "fingerprint." Key characteristic absorption bands can be assigned to specific functional groups:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3300 | N-H stretching | Primary amine (-NH₂) |
| ~3050-3000 | C-H stretching | Aromatic C-H |
| ~1600, ~1450 | C=C stretching | Aromatic ring |
| ~1620 | N-H bending (scissoring) | Primary amine (-NH₂) |
| ~850-750 | C-H out-of-plane bending | Aromatic C-H |
Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film). nih.gov
When this compound is electropolymerized to form poly(this compound) (P9AF) , the FTIR spectrum changes in predictable ways, providing evidence of the polymerization process. acs.org Theoretical calculations and spectroscopic data suggest that the polymerization of 9AF occurs primarily at the C(2) and C(7) positions of the fluorene ring. acs.org This is reflected in the FTIR spectrum of the polymer by changes in the aromatic C-H out-of-plane bending region. The disappearance or significant reduction of bands corresponding to C-H bonds at the 2 and 7 positions, and the appearance of new bands corresponding to the linkages between monomer units, confirm the formation of the polymer network. The characteristic bands for the amino group (-NH₂) and the aromatic rings remain, confirming that these functionalities are incorporated into the polymer structure. acs.org This analysis is crucial for confirming the successful synthesis of the polymer and for understanding its structural integrity.
X-ray Diffraction Analysis for Solid-State Molecular Structures of this compound Derivatives and Complexes
Single-crystal X-ray diffraction studies on 9,9-disubstituted fluorene derivatives have provided detailed insights into their molecular structures and intermolecular interactions. mdpi.com For example, the crystal structure of 9,9-dimethyl-9H-fluorene has been determined, revealing the specific packing arrangement of the molecules in the crystal lattice. mdpi.com
In more complex derivatives, such as 9,9-bis(hydroxymethyl)-9H-fluorene, XRD analysis reveals not only the molecular geometry but also the intricate network of intermolecular hydrogen bonds formed by the hydroxyl groups. mdpi.com For a derivative like 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the analysis can detail the orientation of the pyridine rings relative to the central fluorene unit and identify weak intermolecular interactions like C-H···N and C-H···π contacts, which govern the supramolecular assembly in the crystal. mdpi.com
The data obtained from XRD analysis are fundamental for understanding structure-property relationships. For instance, the solid-state packing can significantly influence the photophysical properties (e.g., fluorescence) of fluorene-based materials. This structural information is invaluable for the rational design of new materials with desired optical, electronic, or molecular recognition properties.
Below is a table summarizing crystallographic data for an example of a 9,9-disubstituted fluorene derivative:
| Compound | Crystal System | Space Group | Key Structural Features |
| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | Slight twist in the fluorene unit; extensive hydrogen bonding network. mdpi.com |
| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | Inclination angle of 5.8(2)° between the two benzene (B151609) rings. mdpi.com |
| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | Monoclinic | P2₁/n | Pyridine groups tilted relative to the fluorene plane; C-H···N interactions present. mdpi.com |
This detailed structural knowledge at the atomic level, provided by XRD, complements the information obtained from spectroscopic techniques, offering a complete picture of the structure of this compound systems in the solid state.
Computational Chemistry Approaches to 9 Aminofluorene Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods are fundamental to understanding the intrinsic characteristics of 9-aminofluorene systems.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the structures and energetic properties of molecules. nih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density. uni-muenchen.de Among the various DFT functionals, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used due to its balance of accuracy and computational efficiency. nih.govresearchgate.net
Furthermore, DFT is utilized to explore the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the chemical reactivity and electronic transitions within the molecule. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical stability and the energy required for electronic excitation.
Table 1: Representative Applications of DFT/B3LYP in Fluorene-Related Systems
| Studied System | Property Investigated | DFT Functional/Basis Set | Key Finding | Reference |
| 9-Fluorenone (B1672902) | Thermodynamic Properties | B3LYP/6-31±G(d,p) | Calculated vibrational frequencies used to derive ideal-gas molar entropies, showing excellent accord with experimental values. | nist.gov |
| 1',3'-dihydrospiro [fluorene-9,2'-perimidine] | Vibrational Frequencies | B3LYP/6-31G* | Predicted IR data showed good correlation with experimental vibrational frequencies. | nih.gov |
| Poly(9,9-dialkylfluorene) Copolymers | Electronic Ground State | B3LYP | Interpreted NMR spectra and conformational behavior. | researchgate.netacs.org |
| 2-Aminofluorene (B1664046) | Molecular Structure, Vibrational Spectra | B3LYP/6-31G(d,p) | Calculated molecular geometry and vibrational frequencies to support experimental FT-IR and FT-Raman spectra. | researchgate.net |
Theoretical calculations are instrumental in elucidating the mechanisms of polymerization for fluorene-based polymers. While specific studies on the polymerization mechanism of poly(this compound) are not extensively detailed in the provided literature, the principles can be inferred from computational studies on similar polyfluorenes, such as poly(9,9-dioctylfluorene) (PFO), which are often synthesized via Suzuki cross-coupling polymerization. rsc.orgresearchgate.net
Computational methods, particularly DFT, can be used to model the key steps in such polymerization reactions. This includes:
Reactant and Catalyst Structures: Optimizing the geometries of the monomers (e.g., a dibromo-9-aminofluorene derivative) and the palladium catalyst complex.
Transition States: Identifying and calculating the energies of transition states for critical steps like oxidative addition, transmetalation, and reductive elimination. The activation energies derived from these calculations can help predict the feasibility and rate of the reaction pathway.
Intermediates: Characterizing the structures and stabilities of intermediate species formed during the catalytic cycle.
Beyond the reaction mechanism, theoretical calculations are used to predict the properties of the resulting polymers. DFT studies on oligomers (short polymer chains) of poly(9,9-dialkylfluorene)s have been used to establish relationships between the inter-monomer torsional angle and NMR chemical shifts. nih.gov These calculations help in understanding the polymer's conformational behavior in solution. nih.gov By extrapolating the properties of oligomers of increasing length, researchers can predict the electronic and structural properties of the bulk polymer, which are crucial for applications in areas like polymer light-emitting diodes (PLEDs). researchgate.net
Molecular Dynamics Simulations and Free Energy Calculations for Biological Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov This method allows researchers to observe the dynamic behavior of systems, such as a this compound derivative interacting with a biological target like DNA or a protein. nih.govnih.govmdpi.com MD simulations provide detailed information on conformational changes, binding modes, and the role of solvent molecules in these interactions.
When this compound derivatives form adducts with DNA, for instance, MD simulations can reveal how the adduct affects the local and global structure of the DNA double helix. nih.gov These simulations can show conformational anomalies and thermodynamic destabilization in the DNA caused by the lesion, which are critical factors in DNA repair mechanisms. nih.gov
Complementing MD simulations, free energy calculations provide quantitative predictions of the binding affinity between a ligand (like a this compound derivative) and its receptor. semanticscholar.org Methods such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are used to calculate the change in Gibbs free energy (ΔG) upon binding. wustl.educhemrxiv.org These calculations are computationally intensive but can yield results that are comparable to experimental measurements. A common approach involves creating a thermodynamic cycle where a ligand is "alchemically" transformed into another, both in solution and when bound to the protein. wustl.edu The difference in the free energy of these transformations allows for the calculation of the relative binding affinity of the two ligands. wustl.educhemrxiv.org Such calculations are invaluable in drug design for optimizing the binding strength of a lead compound. wustl.edu
Computational Studies of Thermodynamic Properties of Aminofluorene Derivatives
Computational chemistry plays a crucial role in determining and understanding the thermodynamic properties of aminofluorene derivatives. researchgate.netacs.org Standard enthalpies of formation, entropies, and Gibbs energies of formation can be calculated using quantum chemical methods and are often validated by comparison with experimental data obtained from techniques like combustion calorimetry. researchgate.netfigshare.com
For example, a comprehensive study on 9-fluorenone and 9-fluorenol combined experimental measurements with computational calculations to determine their thermodynamic properties. figshare.com The standard enthalpies of formation in the gas phase were calculated using DFT methods. researchgate.netfigshare.com This dual approach, where computational results are benchmarked against experimental data, provides a high degree of confidence in the determined values. nist.gov
Studies on 2-aminofluorene and 2-nitrofluorene (B1194847) have similarly combined experimental measurements of the standard molar enthalpies of formation with computational studies. researchgate.net Such research allows for the derivation of a complete set of thermodynamic properties, including enthalpies of sublimation and Gibbs energies of formation in both gaseous and crystalline phases. researchgate.net The conformational and thermodynamic properties of DNA adducts of 2-aminofluorene have also been investigated, revealing how these properties modulate biological processes like nucleotide excision repair. nih.gov
Table 2: Selected Thermodynamic Data for Fluorene (B118485) Derivatives
| Compound | Property | Value | Method | Reference |
| 9-Fluorenone | Standard enthalpy of formation (crystal, 298.15 K) | -(11.4 ± 3.8) kJ·mol⁻¹ | Combustion calorimetry | figshare.com |
| 9-Fluorenone | Enthalpy of sublimation (298.15 K) | (95.1 ± 0.5) kJ·mol⁻¹ | Static vapor pressure measurement | figshare.com |
| 9-Fluorenol | Standard enthalpy of formation (crystal, 298.15 K) | -(66.3 ± 2.9) kJ·mol⁻¹ | Combustion calorimetry | figshare.com |
| 9-Fluorenol | Enthalpy of sublimation (298.15 K) | (108.3 ± 0.5) kJ·mol⁻¹ | Static vapor pressure measurement | figshare.com |
In Silico Prediction of Biological Activity and ADMET Properties for this compound Derivatives
In silico methods are extensively used in the early stages of drug discovery to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities, including derivatives of this compound. deeporigin.comsemanticscholar.org These computational tools allow for the rapid screening of large libraries of virtual compounds, helping to prioritize which ones should be synthesized and tested experimentally. biotechnologia-journal.orgnih.gov
The prediction of biological activity often involves using machine learning models or comparing the structure of a new compound to known biologically active molecules. peerscientist.com The Prediction of Activity Spectrum for Substances (PASS) is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. peerscientist.comresearchgate.net
ADMET prediction is crucial for evaluating the drug-likeness of a molecule. deeporigin.com A compound with excellent potency at its target may still fail if it has poor pharmacokinetic or toxicological properties. deeporigin.com Computational ADMET models predict a wide array of properties:
Absorption: Properties like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of likely sites of metabolism by cytochrome P450 enzymes and prediction of metabolic stability. youtube.com
Excretion: Predictions related to the elimination of the drug from the body.
Toxicity: Early assessment of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. semanticscholar.orgbiotechnologia-journal.org
These predictions are made using Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with experimental data. youtube.com The development of deep learning and graph neural networks has further enhanced the capabilities of in silico ADMET prediction. nih.gov By evaluating these properties computationally, researchers can identify and filter out compounds with undesirable profiles early in the discovery process, saving significant time and resources. deeporigin.comnih.gov
Coordination Chemistry of 9 Aminofluorene and Its Metal Complexes
Design and Synthesis of Metal Complexes with 9-Aminofluorene Ligands
The design and synthesis of metal complexes utilizing this compound often involve the reaction of this compound, or more commonly, Schiff base ligands derived from it, with metal salts. Schiff bases, formed by the condensation of primary amines (like this compound) with aldehydes or ketones, are versatile ligands in coordination chemistry due to the presence of the imine (-C=N-) functional group. niscpr.res.inmdpi.com This imine group, along with other potential donor atoms incorporated into the Schiff base structure, can chelate to metal ions. mdpi.com
For instance, Schiff base ligands derived from 2-aminofluorene (B1664046) have been synthesized and used to form complexes with metals such as Ru(II/III), Ti(IV), Ag(I), and Cu(I). sci-hub.se The synthesis typically involves reacting the aminofluorene derivative with an appropriate aldehyde or ketone to form the Schiff base ligand, followed by the reaction of the ligand with a metal salt in a suitable solvent. sci-hub.sersc.orgunizar.es The stoichiometry of the metal-to-ligand ratio can influence the resulting complex structure. rsc.org
Examples from research include the synthesis of mononuclear Zn(II) complexes with Schiff base derivatives of 2-aminofluorene. sci-hub.se Another study reported the synthesis of Ag(I) and Cu(I) complexes with a Schiff base derived from 2-aminofluorene. unizar.es These syntheses often involve reactions at room temperature or under reflux conditions, followed by isolation and purification of the resulting complexes. unizar.es
Structural Characterization of this compound Metal Complexes by X-ray Analysis
Studies on metal complexes with Schiff base derivatives of aminofluorene have successfully employed X-ray crystallography for structural characterization. For example, the crystal structures of mononuclear Zn(II) complexes with Schiff bases derived from 2-aminofluorene have been established by X-ray diffraction on single crystals. sci-hub.se These analyses can reveal the coordination geometry around the metal ion, such as distorted tetrahedral in the case of certain Zn(II) complexes where the metal is chelated by the imino nitrogen and phenoxo oxygen atoms of the ligand. sci-hub.se
X-ray diffraction has also confirmed the chelate nature of Schiff base ligands derived from 2-aminofluorene in complexes with Ag(I). unizar.es These studies can illustrate how the ligand binds to the metal center, often through nitrogen atoms. unizar.es Furthermore, X-ray analysis can reveal intermolecular interactions, such as hydrogen bonding or π-π interactions, which influence the packing of the molecules in the solid state. unizar.esresearchgate.net
Investigation of Optical and Electronic Properties of Coordination Compounds
The coordination of metal ions to this compound-based ligands can significantly influence the optical and electronic properties of the resulting complexes. These properties are often investigated using techniques such as UV-Vis and fluorescence spectroscopy, as well as electrochemical methods and theoretical calculations like Density Functional Theory (DFT). researchgate.netnumberanalytics.comsolubilityofthings.comresearchgate.net
The electronic spectra of transition metal complexes can exhibit characteristic absorption bands related to electronic transitions, such as metal-to-ligand charge transfer (MLCT) transitions. researchgate.netsolubilityofthings.com The nature of the ligand, the metal's oxidation state, and the complex's geometry all play a role in determining these spectral properties. numberanalytics.comsolubilityofthings.com
Fluorescence properties are also commonly investigated, particularly for Schiff base ligands and their metal complexes, as they can act as fluorescent probes. sci-hub.seresearchgate.netadvanceseng.com The interaction with metal ions can lead to changes in fluorescence intensity (quenching or enhancement) or shifts in emission wavelengths, which can be utilized for sensing applications. researchgate.netadvanceseng.com For instance, poly(this compound) has been shown to exhibit fluorescence quenching upon binding to Fe(III) ions. advanceseng.com
Theoretical calculations, such as DFT, are often used in conjunction with experimental studies to understand the electronic structure, molecular orbitals, and transitions responsible for the observed optical properties. researchgate.netresearchgate.net
Exploration of this compound Metal Complexes in Catalysis and Sensing Applications
Metal complexes of this compound derivatives, particularly Schiff base complexes, have been explored for their potential applications in catalysis and sensing. niscpr.res.inresearchgate.netmdpi.com
In catalysis, these complexes can act as homogeneous catalysts for various organic transformations. niscpr.res.inuni-wuerzburg.de Schiff base metal complexes have been reported to catalyze reactions such as oxygenation, hydrolysis, and electro-reduction. niscpr.res.in The catalytic activity is influenced by the nature of the metal center and the structure of the ligand. niscpr.res.in While the search results mention the catalytic applications of Schiff base metal complexes in general niscpr.res.inresearchgate.netmdpi.comresearchgate.net, specific examples directly involving this compound metal complexes in catalysis within the provided search snippets are limited. However, the broader field of Schiff base metal complexes highlights the potential in this area.
In sensing applications, this compound-based compounds and their metal complexes can function as chemosensors, often utilizing changes in their optical properties upon interaction with target analytes. mdpi.comresearchgate.netadvanceseng.comresearchgate.net Poly(this compound) has been investigated as a fluorescent sensor for the detection of Fe(III) and inorganic phosphates. advanceseng.com The fluorescence quenching observed upon binding to Fe(III) demonstrates its potential in this regard. advanceseng.com Similarly, 2-aminofluorene-based compounds have been explored as UV-visible and fluorescence sensors for detecting Fe(III) ions. researchgate.net The design of new Schiff bases and their metal complexes for the environmental detection of heavy metal ions is an active area of research. mdpi.com
Advanced Materials Science Research Involving 9 Aminofluorene
Synthesis and Characterization of Conjugated Poly(9-aminofluorene)
Conjugated polymers derived from this compound are prized for their fluorescent properties and electrochemical activity. The synthesis of these polymers can be precisely controlled to create films with tailored characteristics for specific applications.
A facile and effective method for synthesizing poly(this compound) (P9AF) is through direct anodic electropolymerization. This process is often carried out in a medium of boron trifluoride diethyl etherate (BFEE), which serves as both the solvent and the supporting electrolyte. mdpi.comresearchgate.net The electropolymerization of the this compound monomer results in the deposition of a fluorescent polymer film directly onto an electrode surface. mdpi.comresearchgate.net This technique allows for the creation of uniform, water-soluble fluorescent films. mdpi.com The resulting P9AF films exhibit strong fluorescence, a key characteristic that makes them suitable for use in sensing applications. researchgate.netescholarship.org
To enhance the stability and structural integrity of poly(this compound) films, derivatives of the polymer are often used to create cross-linked networks. This can be achieved by functionalizing the polymer with reactive groups, such as poly(methacrylic acid), and then inducing cross-linking through electrochemical methods. The process of electrodeposition can be used to form these robust, cross-linked network films. Another approach to creating network structures involves the chemical oxidation of precursor polymers containing fluorene (B118485) units. For instance, oxidative cross-linking using agents like iron(III) chloride (FeCl3) can transform soluble precursor polymers into insoluble, conjugated network polyfluorenes. nih.gov This method allows for the formation of a distribution of π-conjugated species within the network, enhancing the material's electronic properties. nih.gov
Integration of this compound Derivatives in Hybrid Materials and Composites
To further expand their functionality, this compound derivatives are being integrated into advanced hybrid materials and composites. These materials combine the desirable properties of the fluorescent polymer with the unique characteristics of other materials like graphene oxide or metal-organic frameworks (MOFs). For example, a this compound derivative, 9,9-diethyl-9H-fluoren-2-amine, has been integrated with surface-functionalized graphene oxide to create a monohybrid nanostructure. researchgate.net Such composites aim to leverage the synergistic effects between the components to enhance properties for optoelectronic applications. researchgate.net
The general approach of creating polymer-hybrid materials involves embedding functional fillers within the polymer matrix. MOFs, with their high surface area and tunable porosity, can be combined with polymers to create mixed-matrix membranes with improved permeability and selectivity for gas separation. mdpi.com Similarly, graphene oxide is used as a reinforcement in polymer composites, where its functional groups can form strong bonds with the polymer matrix, leading to enhanced mechanical and thermal properties. mdpi.com The acidic functionalities on graphene oxide can also serve as anchors for polymers and other molecules, making it a versatile platform for creating composite systems for various applications, including drug delivery. youtube.com
Environmental Fate and Ecotoxicological Research of Aminofluorene Compounds General Class Relevance
Biodegradation Pathways and Kinetics of Aminofluorenes in Environmental Systems
While specific studies on the biodegradation of 9-Aminofluorene are limited, research on the broader class of fluorene (B118485) and its derivatives provides insights into potential degradation pathways. Microorganisms, particularly bacteria, are known to play a crucial role in the breakdown of these compounds. The biodegradation of fluorene, a structurally related compound, often initiates with the oxidation of the C9 position, leading to the formation of 9-fluorenol and subsequently 9-fluorenone (B1672902). nih.gov Further degradation can proceed through ring cleavage, eventually leading to simpler, less toxic compounds. For instance, some bacterial strains metabolize fluorene to phthalic acid. nih.gov
The introduction of an amino group, as in this compound, is expected to influence the compound's susceptibility to microbial attack and the specific enzymatic reactions involved. The position of the amino group on the fluorene molecule is a critical determinant of its biodegradability. Studies on other aromatic amines suggest that biodegradation can be a slow process. nih.gov
The kinetics of biodegradation describe the rate at which a compound is broken down. For fluorene, biodegradation has been shown to follow first-order kinetics under certain conditions. researchgate.net The degradation rate is influenced by various factors, including the concentration of the compound, the microbial population present, and environmental conditions such as temperature and pH.
Table 1: Proposed Biodegradation Metabolites of Fluorene
| Parent Compound | Metabolite |
| Fluorene | 9-Fluorenol |
| Fluorene | 9-Fluorenone |
| Fluorene | Phthalic Acid |
| Fluorene | Salicylic Acid |
| Fluorene | Catechol |
Adsorption and Sorption Mechanisms of Aminofluorenes in Soil and Sludge
The fate of aminofluorenes in the environment is significantly influenced by their interaction with soil and sludge particles. Sorption, which includes both adsorption (on the surface) and absorption (into the particle), governs the mobility and bioavailability of these compounds. Aromatic amines can bind to soil and sediment through various mechanisms, including reversible physical processes and irreversible chemical reactions. nih.gov
The primary mechanisms for the sorption of aromatic amines in soil include:
Cation Exchange: The amino group can be protonated, forming a cation that can exchange with other cations on the negatively charged surfaces of clay minerals and organic matter. nih.govmdpi.com
Covalent Bonding: Aromatic amines can form strong, covalent bonds with components of soil organic matter, leading to irreversible binding. nih.gov
Hydrophobic Interactions: The nonpolar fluorene ring structure can interact with the hydrophobic regions of soil organic matter.
The extent of sorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. For 2-aminofluorene (B1664046), a structurally similar compound, the calculated Koc ranges from 640 to 1100, suggesting low mobility in soil. nih.gov The properties of the soil, such as organic carbon content, clay content, and pH, play a crucial role in determining the sorption capacity for aminofluorenes. nih.gov
Table 2: Estimated Soil Organic Carbon-Water Partition Coefficient (Koc) for a Related Aminofluorene Compound
| Compound | Estimated Koc (L/kg) | Mobility Class |
| 2-Aminofluorene | 640 - 1100 | Low |
Identification and Analysis of Aminofluorene Transformation Products in the Environment
In the environment, this compound can be transformed into various products through biotic and abiotic processes. The identification of these transformation products is crucial for a comprehensive understanding of the environmental risk posed by the parent compound, as some transformation products can be more toxic or persistent.
Phototransformation is a significant abiotic degradation pathway for aromatic amines. For example, 2-aminofluorene has been shown to undergo photo-oxidation in the presence of sunlight to form N-oxidized products, including the mutagenic compounds 2-nitrofluorene (B1194847) and 2-nitrosofluorene (B1207293). nih.gov It is plausible that this compound could undergo similar transformations.
Microbial metabolism can also lead to a variety of transformation products. As discussed in the biodegradation section, oxidation of the fluorene ring and modifications of the amino group are expected reactions. Potential transformation products of this compound could include hydroxylated and N-oxidized derivatives.
The analysis of these transformation products in complex environmental matrices like soil and water requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation, identification, and quantification of these compounds. mdpi.comcdc.gov
Table 3: Potential Transformation Products of Aminofluorenes in the Environment
| Parent Compound | Transformation Process | Potential Product(s) |
| 2-Aminofluorene | Phototransformation | 2-Nitrofluorene, 2-Nitrosofluorene |
| Fluorene (related compound) | Microbial Metabolism | 9-Fluorenol, 9-Fluorenone |
Methodologies for Ecotoxicological Impact Assessment of Aminofluorenes in Aquatic and Terrestrial Ecosystems
Assessing the ecotoxicological impact of aminofluorenes involves a range of methodologies to determine their effects on various organisms in aquatic and terrestrial ecosystems. researchgate.net These assessments are essential for establishing environmental quality standards and for risk management.
Aquatic Ecotoxicology: Standardized acute and chronic toxicity tests are conducted on representative aquatic organisms from different trophic levels. These include:
Fish: Acute toxicity is often determined using a 96-hour exposure to calculate the lethal concentration for 50% of the test population (LC50). noaa.gov
Invertebrates: The freshwater crustacean Daphnia magna is commonly used to assess acute immobilization (EC50) over a 48-hour period.
Algae: The inhibition of growth of green algae is measured over a 72-hour period to determine the EC50.
Aromatic amines as a class are known to have toxic effects on aquatic life. acs.org
Terrestrial Ecotoxicology: The impact on terrestrial ecosystems is evaluated using tests on soil-dwelling organisms and plants. nih.gov
Soil Microorganisms: Effects on microbial activity, such as carbon and nitrogen mineralization, are assessed. nih.gov
Invertebrates: Earthworms are commonly used to determine acute toxicity (LC50) and effects on reproduction.
Plants: Seed germination and root elongation tests are used to assess phytotoxicity. researchgate.net
Genotoxicity and Mutagenicity: Given that many aromatic amines are known to be mutagenic and carcinogenic, specific assays are employed to assess these endpoints. nih.gov The Ames test, which uses strains of the bacterium Salmonella typhimurium, is a widely used method to screen for mutagenic potential.
Due to the limited specific ecotoxicological data for this compound, a tiered approach to risk assessment is often employed, starting with data from structurally similar compounds and progressing to more specific testing if a potential risk is identified. epa.gov
Future Research Directions and Emerging Applications of 9 Aminofluorene
Innovations in Synthetic Methodologies for Enhanced Stereoselectivity and Yield
Future research in the synthesis of 9-aminofluorene and its derivatives is expected to focus on developing more efficient, selective, and sustainable methodologies. Enhancing stereoselectivity and yield are key objectives for facilitating the production of specific isomers for targeted applications, particularly in pharmaceuticals and advanced materials.
Recent work has explored palladium-catalyzed asymmetric arylation of this compound-derived imines using chiral phosphine (B1218219) ligands, demonstrating enantioselective access to α-branched benzylamines. nih.gov This highlights the potential for developing catalytic systems that control the stereochemical outcome of reactions involving the this compound scaffold. The availability of 9-bromofluorene (B49992) as a starting material and the thermal stability of aminofluorene products contribute to the potential for developing simpler synthetic methods with greater substituent variation. caltech.edu
Future innovations may involve the application of techniques such as microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields, as demonstrated with other organic compounds. core.ac.uk The development of metal-free or environmentally benign catalytic systems is also a significant area for future exploration, aligning with principles of green chemistry. beilstein-journals.org Furthermore, research into directed metallation strategies could offer new routes for regioselective functionalization of the fluorene (B118485) core. ualberta.ca
Deeper Mechanistic Insights into Biological Interactions at the Molecular and Cellular Levels
Understanding the precise mechanisms by which this compound derivatives interact with biological systems is crucial for their development in biomedical applications. Future research will aim to provide deeper molecular and cellular insights into these interactions. semanticscholar.orgnsf.govglobalresearchandinnovationpublications.com
Studies have investigated the conformation of aminofluorene-deoxyguanine adducts in DNA polymerase active sites, providing molecular insights into DNA binding characteristics and the influence of DNA structure and sequence on coding potential. nih.gov This type of research is vital for understanding the potential mutagenic properties of certain aminofluorene derivatives and for designing safer compounds.
Future directions include utilizing advanced computational models and multi-scale data integration from genomics, proteomics, and cellular imaging to simulate and analyze biological interactions. globalresearchandinnovationpublications.com This can help in understanding signaling pathways, cellular differentiation, and systemic physiological responses in the presence of aminofluorene compounds. Research will also likely explore the interplay between these compounds and various cellular components, such as proteins and membranes, to elucidate their biological activities and potential toxicities.
Development of Advanced Materials for Optoelectronics, Biosensors, and Drug Delivery Systems
The inherent properties of fluorene-based compounds, including their optical and electronic characteristics, make them attractive for materials science applications. Future research will focus on leveraging these properties to develop advanced materials. solubilityofthings.com
Poly(this compound) has shown promise as a fluorescent sensing material for the detection of various analytes, including carboxylates, Fe(III), and inorganic phosphates in aqueous media. advanceseng.comadvanceseng.com This suggests potential for developing highly selective and sensitive biosensors. Future work may involve tailoring the polymer structure and incorporating nanomaterials to enhance sensor performance, selectivity, and applicability in complex biological or environmental samples. emjreviews.com
In optoelectronics, ongoing research may explore the use of aminofluorene derivatives in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors, building on the known utility of fluorene motifs in these areas. The development of ultra-photostable aminofluorene dyes with tunable near-infrared spectra is also an emerging area with potential for applications in biophotonics, including imaging and sensing. nih.gov
Furthermore, this compound scaffolds could be integrated into novel drug delivery systems, potentially as part of smart polymers or nanoparticles that can target specific cells or tissues and respond to biological stimuli. nih.govpharmaceutical-journal.com
Exploration of Targeted Therapeutic and Diagnostic Applications Based on this compound Scaffolds
The fluorene scaffold has been explored in the design of compounds with various biological activities. Future research will focus on developing targeted therapeutic and diagnostic applications utilizing this compound scaffolds.
Studies have investigated fluoren-9-amine derivatives as potential multi-target directed ligands for diseases like Alzheimer's, showing inhibitory activity against cholinesterases and antagonistic properties at NMDA receptors. mdpi.com This indicates the potential for designing this compound-based compounds that can interact with multiple biological targets simultaneously.
Future research will likely explore the development of targeted therapies by conjugating this compound derivatives to targeting units such as antibodies, peptides, or carbohydrates to deliver them specifically to diseased cells or tissues, similar to strategies used in the development of targeted photosensitizers and antibody-drug conjugates. tandfonline.com The potential for developing diagnostic agents based on fluorescent this compound derivatives that can selectively bind to biomarkers or accumulate in specific tissues is also an area for future exploration. nih.gov
Strategies for Sustainable Synthesis and Environmental Remediation Involving Aminofluorene Derivatives
Given increasing concerns about environmental impact, future research will focus on developing sustainable synthesis strategies for aminofluorene derivatives and exploring their potential in environmental remediation. mdpi.comdst.gov.incienciavitae.pt
Developing greener synthetic routes that minimize waste generation, utilize renewable resources, and avoid hazardous solvents and reagents is a key future direction. This could involve exploring biocatalytic approaches or novel catalytic systems that operate under milder conditions. mdpi.com
While some aminofluorene derivatives themselves can be environmental concerns due to potential toxicity, research could explore the design of functionalized aminofluorene structures or materials incorporating these structures for applications in environmental remediation, such as the adsorption or catalytic degradation of pollutants. appleacademicpress.comresearchgate.net For instance, porous materials incorporating aminofluorene units could be investigated for their ability to capture CO2 or remove heavy metals from water.
The development of sustainable catalysts, such as the reported copper-based nanostar catalyst derived from biomass, highlights the potential for integrating sustainable materials and processes in the synthesis and application of organic compounds, which could be extended to aminofluorene chemistry. dst.gov.in
Q & A
Q. Table 1. Comparative Physicochemical Properties of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
